molecular formula C41H63N11O10 B1580625 [Leu8,des-Arg9]bradykinin CAS No. 64695-06-3

[Leu8,des-Arg9]bradykinin

Cat. No.: B1580625
CAS No.: 64695-06-3
M. Wt: 870.0 g/mol
InChI Key: BGAPYBBQGHUQNM-YYGRSCHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Leu8,des-Arg9]bradykinin is a synthetic analogue of bradykinin, a biologically active nonapeptide. Bradykinin is formed from the proteolytic cleavage of kininogens and plays a pivotal role in inflammation and other physiological processes. This compound is specifically designed to act as a bradykinin B1 receptor antagonist, frequently used in scientific research to study the bradykinin system .

Biochemical Analysis

Biochemical Properties

[Leu8,des-Arg9]bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the kallikrein-kinin system (KKS), which is associated with inflammatory response pathways mediating diverse functions in vascular permeability like thrombosis and blood coagulation . It is also known to interact with kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . This effect is mediated through BDKRB2 and BDKRB1 receptors, respectively, with subsequent activation of the p38 and ERK1/2 pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to AT1 and AT2 receptors in isolated membrane fractions . Moreover, it has been shown to increase the expression of PTGS2 and subsequent PGE2 production through its interaction with BDKRB2 and BDKRB1 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, when exposed to kinin for an extended period of time, BDKRB2 is secluded into the lysosome for degradation, whereas short-term stimulation results in dephosphorylation and, as a result, the receptor is recycled back to the surface .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it has been shown to inhibit the angiogenic effect of bradykinin and interleukin-1 in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is generated through enzymatic cleavage of kininogens by the protease enzymes kallikreins . Once released, it undergoes rapid metabolism by enzymes such as kininases and peptidases to maintain its physiological balance .

Transport and Distribution

It is known that bradykinin peptides and their receptors BDKRB1 and BDKRB2 are present in human amnion, and their abundance increases in term and preterm labor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Leu8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

[Leu8,des-Arg9]bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogues with substituted amino acids .

Scientific Research Applications

[Leu8,des-Arg9]bradykinin is widely used in scientific research due to its role as a bradykinin B1 receptor antagonist. Its applications include:

    Chemistry: Studying peptide synthesis and modification.

    Biology: Investigating the role of bradykinin in inflammation and other physiological processes.

    Medicine: Exploring potential therapeutic uses in conditions involving the bradykinin system, such as pain and inflammation.

    Industry: Used in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

    Des-Arg9-bradykinin: Another bradykinin B1 receptor agonist.

    Bradykinin: The natural ligand for bradykinin receptors.

    [Hyp3, D-Phe7, Leu8]-bradykinin: A bradykinin B2 receptor antagonist

Uniqueness

[Leu8,des-Arg9]bradykinin is unique due to its specific antagonistic action on the bradykinin B1 receptor, making it a valuable tool for studying the bradykinin system and its role in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAPYBBQGHUQNM-YYGRSCHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983334
Record name N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

870.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-06-3
Record name Bradykinin, leu(8)-des-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[{1-[N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)seryl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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